4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
説明
4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of small molecule inhibitors.
作用機序
The mechanism of action of 4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves the inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that is expressed in B cells, mast cells, and myeloid cells. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by 4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide leads to the suppression of B cell activation and antibody production, which is beneficial in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide have been extensively studied in scientific research. This compound has been found to be a potent inhibitor of BTK, which leads to the suppression of B cell activation and antibody production. In addition, 4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been shown to inhibit the proliferation and survival of B cell malignancies and to reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide in lab experiments is its high potency and selectivity for BTK inhibition. This compound has been found to be highly effective in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity to non-target cells and organs. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity and maximize therapeutic efficacy.
将来の方向性
There are several future directions for the scientific research on 4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide. One of the directions is to explore the potential therapeutic applications of this compound in other B cell malignancies and autoimmune diseases. Another direction is to investigate the potential combination therapies with other small molecule inhibitors or immunotherapies. Furthermore, future studies should focus on the optimization of the dose and duration of treatment to minimize toxicity and maximize therapeutic efficacy. Finally, the development of novel BTK inhibitors with improved selectivity and potency is also an important future direction for scientific research.
科学的研究の応用
4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and the production of antibodies. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.
特性
IUPAC Name |
4-nitro-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4/c17-16(18,19)11-2-1-3-12(8-11)21-14(23)9-20-15(24)10-4-6-13(7-5-10)22(25)26/h1-8H,9H2,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USACMETWBLKACZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。